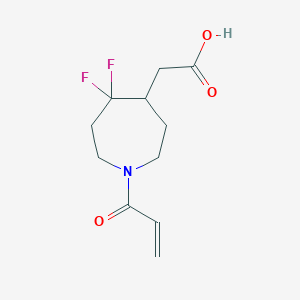
2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid, also known as DFPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFPA belongs to the family of azepane derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid is not fully understood, but it is believed to involve the modulation of GABA receptors. GABA receptors are involved in the regulation of neurotransmitter release and neuronal excitability, and their dysfunction has been linked to various neurological and psychiatric disorders. This compound has been shown to enhance the activity of GABA receptors, which may contribute to its anxiolytic and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anxiolytic, neuroprotective, and anticancer properties. In animal models, this compound has been shown to reduce anxiety-like behavior and improve cognitive function. This compound has also been shown to protect neurons from oxidative stress and neurotoxicity, which may have implications for the treatment of neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, which may have implications for the development of new anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid has several advantages for lab experiments, including its high potency and selectivity for GABA receptors. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound also has limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using this compound.
Direcciones Futuras
There are several future directions for research on 2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid, including the development of new drugs based on its structure and the investigation of its potential therapeutic applications in various fields. In neuroscience, this compound may have applications for the treatment of anxiety disorders and other neurological disorders. In cancer research, this compound may have applications for the development of new anticancer drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential advantages and limitations for therapeutic use.
Métodos De Síntesis
2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid can be synthesized through a multi-step process that involves the reaction of 5,5-difluoro-1-penten-3-ol with 4-aminobutyric acid. The resulting product is then subjected to various reactions, including acylation and cyclization, to yield this compound. The synthesis of this compound requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological disorders. This compound has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
2-(5,5-difluoro-1-prop-2-enoylazepan-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO3/c1-2-9(15)14-5-3-8(7-10(16)17)11(12,13)4-6-14/h2,8H,1,3-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIHBAGEZFBONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C(CC1)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B2645829.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2645830.png)
![(4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2645832.png)
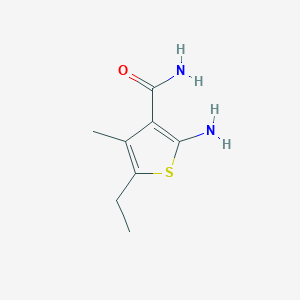
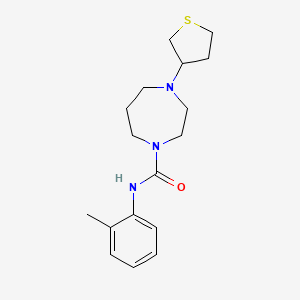

![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2645838.png)
![N-cyclohexyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2645839.png)
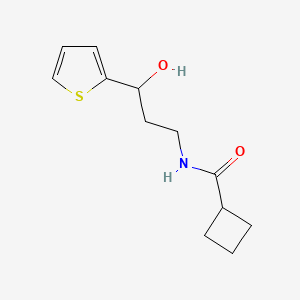

![N-((4-cyclohexylthiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2645842.png)
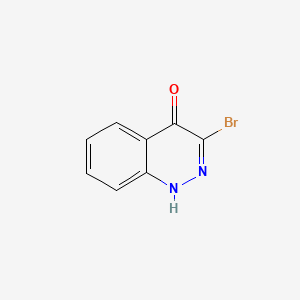
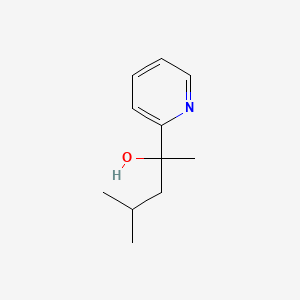
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2645852.png)